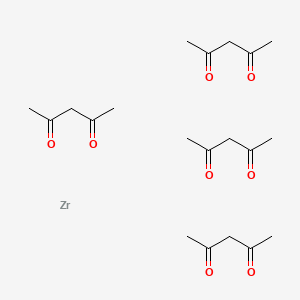

Pentane-2,4-dione;zirconium

Description

Historical Context and Evolution of Zirconium(IV) Coordination Chemistry

The journey of zirconium in chemical science began with its discovery in 1789 by German chemist Martin Heinrich Klaproth, who identified its oxide in the mineral zircon. britannica.com However, the isolation of the impure metal was not accomplished until 1824 by Swedish chemist Jöns Jacob Berzelius. britannica.comwikipedia.org For over a century, zirconium remained largely a scientific curiosity until the development of purification processes in the 20th century. A significant milestone was the crystal bar process, developed in 1925 by Anton E. van Arkel and J.H. de Boer, which produced high-purity zirconium metal by thermally decomposing zirconium tetraiodide. britannica.comwikipedia.org This was later superseded by the more economical Kroll process in the 1940s, which involves the reduction of zirconium tetrachloride with magnesium. britannica.comwikipedia.org

The field of organozirconium chemistry, which encompasses compounds with carbon-zirconium bonds, began to flourish in the mid-20th century. wikipedia.org A key moment was the synthesis of zirconocene (B1252598) dibromide in 1953. wikipedia.org Zirconium's position in Group 4 of the periodic table means its chemistry shares similarities with titanium, though it is more resistant to reduction than titanium(IV) and can achieve higher coordination numbers, frequently 7 or 8, due to its larger atomic size. britannica.comwikipedia.org This propensity for high coordination numbers is fundamental to the structure and stability of complexes like Zirconium(IV) acetylacetonate (B107027). wikipedia.org

Significance of Beta-Diketone Ligands in Zirconium Complexation

Beta-diketones, such as acetylacetone (B45752) (pentane-2,4-dione), are highly significant ligands in coordination chemistry. alfachemic.comresearchgate.net Their ability to exist in keto-enol tautomerism allows the enolate form to act as a potent bidentate, monoanionic ligand. researchgate.net The two oxygen atoms of the acetylacetonate anion chelate to a metal ion, forming a stable six-membered ring. researchgate.net This chelating effect enhances the thermodynamic stability of the resulting metal complex.

In the case of Zirconium(IV) acetylacetonate, four acetylacetonate ligands bind to the zirconium(IV) ion. wikipedia.org The coordination of these ligands creates a stable, neutral complex that is soluble in organic solvents, a crucial property for its use in homogeneous catalysis and as a precursor in chemical vapor deposition (CVD) and sol-gel processes. wikipedia.orgsigmaaldrich.com The versatility of beta-diketone ligands allows for fine-tuning of the complex's properties by modifying the substituents on the diketone backbone, although acetylacetone itself remains one of the most common. researchgate.netmdpi.com The strong coordination ability of these ligands is central to the wide application of the resulting metal complexes in fields ranging from catalysis to materials science. alfachemic.com

Overview of Current Research Trajectories for Pentane-2,4-dione;zirconium Complexes

The unique properties of Zirconium(IV) acetylacetonate have positioned it as a focal point in several areas of advanced research. Its primary role is as a precursor for the synthesis of zirconium-based materials. sigmaaldrich.comontosight.ai

Material Science and Nanotechnology: Zirconium(IV) acetylacetonate is widely used in sol-gel and aerosol spray pyrolysis (ASP) techniques to produce zirconium dioxide (ZrO₂) nanoparticles and thin films. sigmaaldrich.comdtic.mil Zirconia exhibits desirable properties such as a high melting point, chemical inertness, and a high dielectric constant, making it suitable for advanced ceramics, transparent optical devices, and thermal barrier coatings. chalcogen.ro Research has focused on controlling the size and crystalline phase (monoclinic, tetragonal, or cubic) of the resulting zirconia nanocrystals by adjusting synthesis conditions, which in turn tunes the material's properties for specific applications. chalcogen.roresearchgate.net For instance, it has been used to create zirconia nanoparticles with photocatalytic activity. sigmaaldrich.com

Catalysis: In the field of catalysis, Zirconium(IV) acetylacetonate serves as a catalyst or catalyst precursor in various organic reactions. ontosight.ai It is employed as a cross-linking agent for polymers and as a catalyst for polymerization reactions, such as the ring-opening polymerization of lactides to form biodegradable polyesters. sigmaaldrich.comchemicalbook.com Recent studies have highlighted its effectiveness as a catalyst for polyurethane synthesis, presenting a less toxic alternative to traditional organotin catalysts. nsf.govacs.org Research indicates that the catalyst can be thermally activated, enhancing its activity in promoting carbamate (B1207046) exchange, which is crucial for polyurethane reprocessing and recycling. nsf.govacs.org

Electronics and Energy: The compound is also making significant inroads into the electronics and energy sectors. It is used as an additive to enhance the performance and stability of the electron transport layer in perovskite solar cells. sigmaaldrich.com In organic electronics, it has been used to synthesize high-κ zirconium oxide gate dielectrics for low-voltage organic field-effect transistors (OFETs). sigmaaldrich.com Furthermore, it has been employed to fabricate conductive interlayers for quantum dot light-emitting devices (QLEDs), leading to improved quantum efficiency, power efficiency, and longer operational lifetimes. sigmaaldrich.com

Table 2: Selected Research Applications of Zirconium(IV) Acetylacetonate

| Research Area | Specific Application | Finding/Outcome |

|---|---|---|

| Material Science | Precursor for zirconia (ZrO₂) nanoparticles via sol-gel synthesis. sigmaaldrich.com | Produces nanoparticles with photocatalytic activity. sigmaaldrich.com |

| Material Science | Precursor for ZrO₂ thin films via Aerosol Spray Pyrolysis (ASP). dtic.mil | Enables deposition of uniform insulating thin films. dtic.mil |

| Catalysis | Catalyst for polyurethane (PU) synthesis and reprocessing. nsf.govacs.org | Acts as an effective, less toxic alternative to organotin catalysts, with thermally-activated catalytic activity. nsf.govacs.org |

| Catalysis | Initiator for ring-opening polymerization. sigmaaldrich.com | Synthesizes biodegradable polyacids. sigmaaldrich.com |

| Electronics | Additive in perovskite solar cells. sigmaaldrich.com | Improves the performance of the electron transport layer. sigmaaldrich.com |

| Electronics | Cathode buffer layer in polymer solar cells. sigmaaldrich.com | Significantly improves power conversion efficiency. sigmaaldrich.com |

| Electronics | Precursor for gate dielectric in Organic Field-Effect Transistors (OFETs). sigmaaldrich.com | Enables synthesis of high-κ zirconium oxide for low-voltage operation. sigmaaldrich.com |

| Electronics | Conductive interlayers in Quantum Dot Light-Emitting Devices (QLEDs). sigmaaldrich.com | Enhances quantum efficiency, power efficiency, and operational lifetime. sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H32O8Zr |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

pentane-2,4-dione;zirconium |

InChI |

InChI=1S/4C5H8O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H2,1-2H3; |

InChI Key |

WVVTXRPHQHVSGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Zr] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Zirconium Iv Acetylacetonate

Advanced Synthetic Routes to Zirconium(IV) Acetylacetonate (B107027)

The preparation of Zirconium(IV) acetylacetonate can be achieved through various synthetic pathways, each offering distinct advantages in terms of purity, reaction conditions, and precursor suitability for specific applications.

Ligand Exchange Approaches from Zirconium Halide Precursors

A prevalent method for synthesizing Zirconium(IV) acetylacetonate involves the ligand exchange reaction starting from zirconium halide precursors. The most common precursor for this route is zirconium tetrachloride (ZrCl₄). The reaction with acetylacetone (B45752) (Hacac) proceeds to yield Zirconium(IV) acetylacetonate. A widely referenced method involves the treatment of zirconium oxychloride (ZrOCl₂) with acetylacetone. wikipedia.orgacs.org The general reaction is:

ZrOCl₂ + 4 Hacac → Zr(acac)₄ + 2 HCl + H₂O acs.org

This method is effective, though the presence of water from the oxychloride precursor can lead to the formation of hydrous complexes.

The use of anhydrous zirconium tetrachloride (ZrCl₄) is also a common starting point. The reaction of ZrCl₄ with lithium dicyclohexylamide has been shown to produce tris(dicyclohexylamido)zirconium chloride and tetrakis(dicyclohexylamido)zirconium(IV) as a minor product. gelest.com While not a direct synthesis of the acetylacetonate, it highlights the reactivity of ZrCl₄ in ligand exchange reactions. The direct reaction of ZrCl₄ with acetylacetone is a viable route, often carried out in the presence of a base to neutralize the liberated HCl.

While syntheses starting from zirconium tetrafluoride (ZrF₄), zirconium tetrabromide (ZrBr₄), and zirconium tetraiodide (ZrI₄) are less commonly detailed in readily available literature, the underlying principle of ligand exchange would still apply. The reactivity of the zirconium halide would be expected to decrease from iodide to fluoride (B91410), potentially requiring more forcing reaction conditions. The choice of halide can also influence the purity and reaction byproducts. For instance, the fluoride route is utilized in the purification of zirconium from hafnium by exploiting differences in the sublimation temperatures of their fluoride salts. ufs.ac.za

Utilization of Amide Synthons for Enhanced Precursor Volatility

For applications such as Metal-Organic Chemical Vapor Deposition (MOCVD), the volatility of the precursor is a critical parameter. Zirconium amide precursors, particularly tetrakis(dialkylamido)zirconium compounds, offer a superior synthetic route to more volatile Zirconium(IV) acetylacetonate complexes. nsf.govacs.org A notable example is the use of tetrakis(dimethylamido)zirconium, [(CH₃)₂N]₄Zr, which is a commercially available intermediate. nsf.govacs.orgresearchgate.net

This approach provides a more efficient, one-step synthesis compared to methods starting from ZrCl₄. nsf.govacs.org The reaction involves the direct treatment of the zirconium amide with acetylacetone, leading to the formation of Zr(acac)₄ and the volatile byproduct dimethylamine. The resulting Zirconium(IV) acetylacetonate exhibits improved volatility and is suitable for MOCVD applications for depositing zirconia (ZrO₂) thin films. nsf.govacs.org Research has shown that amide-based precursors can lead to higher growth rates of ZrO₂ films at lower temperatures compared to traditional precursors. chalcogen.ro

The enhanced volatility of amide-derived precursors is a significant advantage over halide-based routes, which can sometimes result in oligomeric species with depressed volatility. acs.org

| Precursor | Synthetic Route | Key Advantages | Primary Applications of Product |

|---|---|---|---|

| Zirconium Oxychloride (ZrOCl₂) | Ligand exchange with acetylacetone | Readily available | General synthesis |

| Zirconium Tetrachloride (ZrCl₄) | Ligand exchange with acetylacetone | Anhydrous conditions can yield high purity product | General synthesis, precursor to other zirconium compounds |

| Tetrakis(dimethylamido)zirconium | Reaction with acetylacetone | Efficient, one-step synthesis, enhanced product volatility | MOCVD, thin film deposition |

Solvothermal Synthesis Pathways for Hydrous Complexes

Solvothermal synthesis offers a method for producing crystalline materials from substances that are not soluble in traditional solvents. This technique has been successfully employed to synthesize hydrous zirconium acetylacetonate complexes. researchgate.net In a typical procedure, Zirconium(IV) acetylacetonate is treated with triethylamine (B128534) and methanol (B129727) under solvothermal conditions. researchgate.net This can be performed in the presence or absence of stabilizing agents like hydrophilic polymers. researchgate.net

This method can yield new complexes of hydrous zirconium acetylacetonate, such as [Zr₂(AcAc)•4H₂O]₂. researchgate.net The presence of water molecules in the coordination sphere is confirmed by analytical techniques like thermogravimetric analysis (TGA) and infrared (IR) spectroscopy. researchgate.net These hydrous complexes can serve as precursors for the controlled synthesis of zirconia nanocrystals with specific crystalline phases and sizes. researchgate.net

Modulated Synthesis of Zirconium(IV) Acetylacetonate for Specific Reactivity

The reactivity of Zirconium(IV) acetylacetonate and its precursors can be finely tuned by controlling the ligand coordination environment. This modulation is critical for tailoring the compound's performance in targeted applications, particularly in catalysis.

Controlling Ligand Coordination and Exchange for Targeted Applications

The catalytic activity of Zirconium(IV) acetylacetonate is often dependent on the lability of its acetylacetonate (acac) ligands. For certain applications, the pristine Zr(acac)₄ complex is relatively inert and requires activation, which typically involves the removal of one or more acac ligands. acs.org

A key example is in the field of polyurethane (PU) synthesis and reprocessing, where Zirconium(IV) acetylacetonate serves as a greener alternative to toxic organotin catalysts. acs.orgnsf.govnorthwestern.edu It has been demonstrated that Zr(acac)₄ undergoes a thermal activation process in the presence of a polyurethane network, transforming it into a more active catalyst for carbamate (B1207046) exchange. acs.orgnsf.govnorthwestern.edunih.gov This activation is associated with the irreversible loss of acetylacetonate ligands, which are replaced by alkoxide or carbamate groups from the polymer. acs.orgnsf.govnorthwestern.edu The resulting species are more reactive and efficient in catalyzing the urethane (B1682113) formation and reversion reactions. acs.orgnsf.govnorthwestern.edu The volatility of the displaced acetylacetone (as acacH) at elevated temperatures facilitates this ligand exchange. nsf.gov

Similarly, in ring-opening polymerization (ROP) of cyclic esters and carbonates, Zirconium(IV) acetylacetonate acts as a precursor to the active catalyst. acs.org The complex becomes an efficient ROP catalyst after the release of at least one acetylacetonate ligand, which changes its coordination geometry. acs.org This can be achieved by a co-catalyst, such as a proton donor like an alcohol or a cyclic ester. acs.org

The strategic modification of the ligand sphere allows for the development of catalysts with tailored activity and selectivity for various organic transformations. rsc.orgnih.govgoogle.com

Stabilization and Destabilization Mechanisms of Zirconium Propoxide Precursors by Acetylacetone Ligands

The reactivity of zirconium alkoxide precursors, such as zirconium propoxide, is often too high for controlled applications like sol-gel processes and MOCVD due to their extreme sensitivity to moisture. Acetylacetone is commonly used as a chelating agent to moderate this reactivity through ligand exchange. nih.gov

Upon the addition of up to one molar equivalent of acetylacetone (Hacac) to zirconium isopropoxide, a relatively stable dimeric complex, [Zr(OⁱPr)₃(acac)]₂, is formed. nih.gov This stabilization is achieved by the replacement of a propoxide ligand with a chelating acetylacetonate ligand.

However, the addition of more than one equivalent of Hacac leads to a destabilization of this intermediate. The [Zr(OⁱPr)₃(acac)]₂ structure is thought to disproportionate, leading to the formation of the initial zirconium propoxide precursor and an unstable intermediate, Zr(OⁱPr)(acac)₃. nih.gov This trisubstituted species is not stable and spontaneously rearranges at room temperature to form the highly stable Zr(acac)₄. nih.gov In instances where more reactive precursors like zirconium n-propoxide are used, this destabilization pathway is even more pronounced, leading directly to the formation of Zr(acac)₄. nih.gov

This interplay between stabilization and destabilization highlights the nuanced control that acetylacetone exerts on the reactivity of zirconium alkoxide precursors, which is crucial for controlling the subsequent formation of zirconium-based materials.

| Topic | Key Findings | Significance |

|---|---|---|

| Ligand Exchange from Halides | ZrCl₄ and ZrOCl₂ are common precursors for Zr(acac)₄ synthesis. | Provides a fundamental and widely used synthetic route. |

| Amide Synthons | Tetrakis(dimethylamido)zirconium offers an efficient, one-step route to volatile Zr(acac)₄. | Improves precursor suitability for MOCVD and thin film applications. nsf.govacs.org |

| Solvothermal Synthesis | Allows for the preparation of crystalline hydrous zirconium acetylacetonate complexes. | Enables the synthesis of novel precursors for nanomaterials. researchgate.net |

| Catalyst Activation | Thermal activation of Zr(acac)₄ through ligand exchange enhances its catalytic activity in polyurethane synthesis. | Offers a pathway to more efficient and greener catalytic processes. acs.orgnsf.govnorthwestern.edu |

| Alkoxide Modification | Acetylacetone stabilizes zirconium propoxide precursors at low molar equivalents but destabilizes them at higher equivalents, leading to Zr(acac)₄. | Provides a mechanism for controlling the reactivity of sol-gel and MOCVD precursors. nih.gov |

Structural Elucidation and Coordination Chemistry of Zirconium Iv Acetylacetonate Complexes

High-Resolution Structural Analysis of Eight-Coordinate Zirconium(IV) Acetylacetonate (B107027)

The solid-state structure of zirconium(IV) acetylacetonate has been definitively characterized through single-crystal X-ray diffraction. These studies provide profound insights into its unique eight-coordinate geometry.

Stereochemical Considerations: Square Antiprismatic Geometry and Chirality

The coordination geometry of zirconium(IV) acetylacetonate is best described as a square antiprism. wikipedia.orgosti.govacs.org In this arrangement, the four bidentate acetylacetonate ligands chelate the central zirconium ion, resulting in an eight-coordinate environment. osti.govresearchgate.net The molecule possesses D₂ symmetry, which renders it chiral. wikipedia.org The arrangement of the chelate rings leads to a structure that can be described as being close to the maximum D₂-222 symmetry for this type of stereoisomer. osti.govacs.org This geometry is a recurring motif in eight-coordinate zirconium complexes, including those with other types of ligands. researchgate.netresearchgate.net

Analysis of Metal-Ligand Bond Distances and Angles

Detailed crystallographic studies have provided precise measurements of the bond lengths and angles within the zirconium(IV) acetylacetonate molecule. The eight zirconium-oxygen (Zr-O) bonds are nearly equivalent, with an average length of approximately 2.19 Å. wikipedia.org The integrity of the acetylacetonate ligand rings is well-maintained, with chemically similar bonds showing virtual equivalence. osti.gov A notable feature of the coordination polyhedron is the observed lengthening of the lateral edges relative to the square faces, a distortion that aligns with theoretical predictions and trends toward a dodecahedral geometry. osti.gov

Table 1: Selected Bond Distances for Zirconium(IV) Acetylacetonate

| Bond | Distance (Å) |

|---|---|

| Zr-O (average) | 2.19 wikipedia.org |

| Zr-O1 | 2.119(4) hzdr.de |

Note: The Zr-O1 and Zr-O2 distances were determined from EXAFS data of a related zirconium acetate (B1210297) complex and are included for comparative purposes, illustrating the range of Zr-O bond lengths.

Dynamic Behavior and Stereochemical Non-Rigidity in Solution

In solution, zirconium(IV) acetylacetonate exhibits fascinating dynamic behavior, a characteristic often observed in high-coordination number complexes. This non-rigid nature is evident from techniques such as proton NMR spectroscopy, which shows a single methyl signal, indicating that the ligands are rapidly interchanging on the NMR timescale. wikipedia.org

Mechanistic Investigations of Ligand Exchange Dynamics

The kinetics and mechanism of ligand exchange between zirconium(IV) acetylacetonate and free acetylacetone (B45752) have been extensively studied using ¹H NMR line-broadening methods. rsc.org The exchange process is found to be dependent on the concentration of the enol form of acetylacetone. rsc.org The proposed mechanism involves the formation of a nine-coordinate adduct, [Zr(acac)₄(Hacac)], as an intermediate. rsc.org The rate of exchange is influenced by the solvent, with significantly slower rates observed in acetonitrile (B52724) compared to chloroform (B151607) and benzene. rsc.org The addition of water can accelerate the exchange rate, while dimethyl sulfoxide (B87167) has a retarding effect. rsc.org Furthermore, studies have shown that rapid ligand exchange also occurs in mixtures of zirconium(IV) acetylacetonate and its trifluoroacetylacetonate analogue, leading to a statistical distribution of mixed-ligand species in solution. osti.govelectronicsandbooks.com

Table 2: Activation Parameters for Ligand Exchange in Zirconium(IV) Acetylacetonate

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|

| CDCl₃ | 33.7 ± 2.3 rsc.org | -87.8 ± 8.1 rsc.org |

Temperature-Dependent Fluxionality Studies

The fluxionality of zirconium(IV) acetylacetonate is highly dependent on temperature. At higher temperatures, the rate of ligand exchange increases, leading to the merging of distinct signals in the NMR spectrum. electronicsandbooks.com This behavior is characteristic of stereochemically non-rigid molecules where the potential energy barrier for intramolecular rearrangement is low. The thermal activation of zirconium(IV) acetylacetonate can also lead to the loss of acetylacetonate ligands, particularly at elevated temperatures, which can generate more catalytically active species. nsf.gov For instance, heating the complex between 140 and 180 °C can be sufficient to remove one acetylacetonate ligand. nsf.gov

Coordination with Heteroleptic Ligand Systems

Zirconium(IV) acetylacetonate serves as a versatile precursor for the synthesis of heteroleptic complexes, where the acetylacetonate ligands are partially substituted by other ligands. The reaction of zirconium(IV) acetylacetonate with various bidentate and tetradentate ligands, such as Schiff bases, catechols, and dinitrate groups, has been shown to yield a range of mixed-ligand complexes. researchgate.netacs.orgresearchgate.net In many of these heteroleptic systems, the zirconium center maintains an eight-coordinate, distorted square-antiprismatic geometry. researchgate.netacs.org The formation of these mixed-ligand complexes highlights the lability of the Zr-acac bond and the accessibility of the zirconium coordination sphere to other coordinating agents. The study of these heteroleptic systems is crucial for understanding the fundamental coordination chemistry of zirconium and for the design of new catalysts and materials. osti.govnsf.gov

Zirconium(IV) Acetylacetonate as a Precursor for Mixed-Ligand Complexes (e.g., Porphyrins, Catecholates)

Zirconium(IV) acetylacetonate, with the chemical formula Zr(acac)₄, serves as a versatile precursor in the synthesis of sophisticated mixed-ligand coordination complexes. wikipedia.org Its utility stems from the ability of the acetylacetonate (acac) ligands to be partially or fully substituted by other coordinating species, leading to a diverse range of molecular architectures with tailored properties. This is particularly evident in the formation of complexes incorporating macrocyclic ligands like porphyrins or bidentate ligands such as catecholates.

The reaction of Zr(acac)₄ with various phenols and porphyrins under specific conditions yields axially ligated Zirconium(IV)-porphyrin complexes. For instance, the reaction of p-methoxy-meso-tetraphenylporphyrin (p-OCH₃H₂TPP) with Zr(acac)₄ in the presence of phenols at elevated temperatures (200-220°C) results in the formation of complexes with the general formula [Zr(p-OCH₃TPP)(Y)(X)], where Y is an acetylacetonate ligand and X represents a phenolate. orientjchem.org The d⁰ electronic configuration of the Zr(IV) ion makes it oxophilic, favoring coordination with oxygen-bearing ligands like phenolates. orientjchem.org

Similarly, Zr(acac)₄ is a key starting material for synthesizing mixed acetylacetonate-catecholate complexes. Investigations into the reactions of Zr(acac)₄ with catechols in toluene (B28343) have led to the isolation and structural characterization of novel multinuclear zirconium complexes. rsc.orgresearchgate.net For example, reaction with catechol (H₂cat) yields [Zr₃(acac)₄(cat)₄(MeOH)₂], while reaction with 3,5-di-tert-butylcatechol (B55391) (H₂DBcat) produces the dimeric complex [Zr(acac)₂(DBcat)]₂. rsc.orgresearchgate.net The formation of these heteroleptic complexes demonstrates the capacity of the initial Zr(acac)₄ coordination sphere to be modified by the introduction of other bidentate oxygen-donor ligands. rsc.orgresearchgate.net Further research has shown that reacting the 9,9-dimethylxanthene-bis(imine)-bis(catechol) ligand (XbicH₄) with half an equivalent of Zr(acac)₄ affords the neutral tetracatecholate complex (XbicH₂)₂Zr. rsc.org

The table below summarizes representative mixed-ligand complexes synthesized from Zirconium(IV) acetylacetonate.

| Precursor | Reactant(s) | Resulting Mixed-Ligand Complex | Source(s) |

| Zirconium(IV) acetylacetonate | p-methoxy-meso-tetraphenylporphyrin, Phenols | [Zr(p-OCH₃TPP)(acac)(phenolate)] | orientjchem.org |

| Zirconium(IV) acetylacetonate | Catechol, Methanol (B129727) | [Zr₃(acac)₄(cat)₄(MeOH)₂] | rsc.orgresearchgate.net |

| Zirconium(IV) acetylacetonate | 3,5-di-tert-butylcatechol | [Zr(acac)₂(DBcat)]₂ | rsc.orgresearchgate.net |

| Zirconium(IV) acetylacetonate | 9,9-dimethylxanthene-bis(imine)-bis(catechol) (XbicH₄) | (XbicH₂)₂Zr | rsc.org |

Elucidation of Coordination Sphere Saturation and its Impact on Reactivity

The coordination chemistry of Zirconium(IV) acetylacetonate is dominated by its high coordination number. In the solid state, the zirconium atom in Zr(acac)₄ is coordinated to four bidentate acetylacetonate ligands, resulting in a coordination number of eight. wikipedia.orgwikipedia.org The geometry of the complex is described as square antiprismatic, with eight nearly equivalent Zr-O bond lengths of approximately 2.19 Å. wikipedia.orgwikipedia.org This high coordination number renders the complex stereochemically nonrigid in solution, a phenomenon indicated by proton NMR spectroscopy, which shows only a single methyl signal. wikipedia.org

The saturation of the coordination sphere in zirconium acetylacetonate complexes significantly influences their reactivity and dynamic behavior. While the parent Zr(acac)₄ complex is relatively stable, the mixed-ligand complexes derived from it exhibit distinct reactivity patterns dictated by their coordination environment. For example, the dimeric catecholate complex [Zr(acac)₂(DBcat)]₂, which features a capped trigonal prismatic structure, reacts with trace amounts of water in a methanol and CH₂Cl₂ solution to form a Zr₄ oxo complex, [Zr₄(μ₄-O)(acac)₄(DBcat)₃(OMe)₄(MeOH)]. rsc.orgresearchgate.net This transformation highlights how the coordination environment can facilitate hydrolysis and condensation reactions.

Furthermore, eight-coordinate zirconium catecholate complexes, such as (TPP)Zr(XbicH₂) and (XbicH₂)₂Zr, which also adopt a square antiprismatic geometry, display fluxional behavior in solution. rsc.org NMR studies show that these complexes are dynamic at room temperature or higher temperatures. rsc.org Computational and kinetic isotope effect studies suggest that this fluxionality involves the dissociation of a single catecholate oxygen atom to form a seven-coordinate intermediate, followed by a twisting motion. rsc.org This demonstrates a direct link between the coordination saturation and the kinetic lability of the ligands, which is a crucial aspect of their reactivity, including their ability to undergo reversible one-electron oxidations at each of the bound catecholate sites. rsc.org Theoretical studies on the hydrolysis and condensation of acetylacetone-modified zirconium butoxide precursors also predict the formation of dimeric, bridged structures where the coordination number and geometry around the zirconium centers dictate the properties of the resulting gel material. nih.gov

The coordination properties and their implications for reactivity are detailed in the table below.

| Complex | Coordination Number / Geometry | Key Reactivity / Dynamic Behavior | Source(s) |

| Zirconium(IV) acetylacetonate | 8 / Square Antiprismatic | Stereochemically nonrigid in solution. | wikipedia.orgwikipedia.org |

| [Zr(acac)₂(DBcat)]₂ | Capped Trigonal Prismatic | Reacts with water to form a Zr₄ oxo complex. | rsc.orgresearchgate.net |

| (TPP)Zr(XbicH₂) | 8 / Square Antiprismatic | Fluxional at room temperature, involving dissociation of a catecholate oxygen. | rsc.org |

| (XbicH₂)₂Zr | 8 / Square Antiprismatic | Fluxional at higher temperatures; shows reversible one-electron oxidations. | rsc.org |

Catalytic Applications and Mechanistic Insights

Zirconium(IV) Acetylacetonate (B107027) as a Catalyst in Polymerization Reactions

Zirconium(IV) acetylacetonate has emerged as a highly effective and biocompatible initiator for various polymerization reactions. nih.govnih.gov It is considered a promising, less-toxic alternative to commonly used catalysts like stannous octoate, making it particularly suitable for the synthesis of biomedical materials. researchgate.netnih.gov The complex itself is relatively inert and stable in air and moisture at lower temperatures, but becomes an active catalyst upon the release of at least one acetylacetonate ligand, often facilitated by a co-catalyst or elevated temperatures. researchgate.net

Zirconium(IV) acetylacetonate is a well-established catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactides, trimethylene carbonate (TMC), and ε-caprolactone, to produce biodegradable polyesters and polycarbonates. researchgate.netresearchgate.net This method is crucial for synthesizing high-molecular-weight polymers with controlled properties. researchgate.net For instance, it has been successfully used in the bulk polymerization of D,L-lactide, achieving high monomer conversion and producing polylactide with molecular weights up to 187 kDa in under an hour. nih.gov Furthermore, it effectively catalyzes the ROP of TMC in the presence of carboxylic acid, yielding poly(trimethylene carbonate) end-capped with the acid derivative. researchgate.net

The initiation of polymerization by Zirconium(IV) acetylacetonate is not spontaneous and requires an activation step. The widely accepted mechanism involves the formation of an active initiating complex through an exchange reaction. researchgate.netresearchgate.net A proton donor, such as an alcohol or even the cyclic ester monomer itself, reacts with one of the acetylacetonate (acac) ligands. researchgate.net

This process, detailed for lactide polymerization, begins with the coordination of a lactide molecule's carbonyl oxygen to the zirconium center. nih.govd-nb.info This coordination polarizes the lactide, making its methine proton acidic enough to be transferred to an acetylacetonate ligand. This leads to the opening of the chelating acac ligand and the release of free acetylacetone (B45752) (Hacac). researchgate.netd-nb.info The deprotonated lactide molecule then bonds to the zirconium atom via a Zr-O bond, forming the true initiating species. nih.govd-nb.info The complex becomes coordinatively unsaturated, which facilitates the subsequent steps of polymerization. d-nb.info Spontaneous separation of a ligand can also occur at temperatures above 170°C, accelerating the formation of the initiating complex. d-nb.info

Following the formation of the active species, polymer chain growth proceeds via a coordination-insertion mechanism. nih.govd-nb.info A new monomer molecule coordinates to the catalytically active zirconium center through the oxygen of its carbonyl group. d-nb.info This coordination activates the monomer, facilitating the nucleophilic attack of the alkoxide group (the growing polymer chain end attached to the Zr atom) on the monomer's acyl-oxygen bond. This results in the opening of the cyclic ester ring and its insertion between the zirconium atom and the growing polymer chain. nih.govd-nb.info The chain growth continues through the sequential coordination and insertion of further monomer molecules. This mechanism allows for the synthesis of high molecular weight copolymers with desirable mechanical properties. researchgate.net

The kinetics of D,L-lactide polymerization initiated by zirconium(IV) acetylacetonate have been studied using differential scanning calorimetry (DSC). nih.govresearchgate.net The polymerization is an exothermic reaction. d-nb.info Key kinetic and thermodynamic parameters have been determined, providing insight into the reaction's behavior under different conditions.

For the polymerization of D,L-lactide with zirconium(IV) acetylacetonate, the following parameters were calculated based on a reversible polymerization model: nih.govresearchgate.net

Activation Energy (Ea): 44.51 ± 5.35 kJ mol⁻¹

Enthalpy of Polymerization (ΔH): -17.8 ± 1.4 kJ mol⁻¹

Entropy of Polymerization (ΔS): -25.14 J mol⁻¹ K⁻¹

Pre-exponential Constant (lnA): 15.47 ± 1.38

These values are comparable to those obtained for the polymerization of L-lactide using tin(II) octoate as a catalyst. nih.gov The rate of polymerization is influenced by both temperature and initiator concentration. d-nb.inforesearchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 44.51 ± 5.35 | kJ mol⁻¹ |

| Enthalpy of Polymerization (ΔH) | -17.8 ± 1.4 | kJ mol⁻¹ |

| Entropy of Polymerization (ΔS) | -25.14 | J mol⁻¹ K⁻¹ |

| Pre-exponential Constant (lnA) | 15.47 ± 1.38 | - |

The low toxicity of zirconium(IV) acetylacetonate makes it an ideal catalyst for synthesizing biodegradable polymers intended for biomedical applications. nih.govmdpi.com It has been used to produce a variety of materials, including polylactide (PLA), poly(ε-caprolactone) (PCL), and their copolymers with glycolide (B1360168) and trimethylene carbonate. researchgate.net These polymers are used in medical implants, drug delivery systems, and tissue engineering scaffolds. nih.gov

For example, Zirconium(IV) acetylacetonate has been employed to synthesize biodegradable triblock copolymers of ε-caprolactone (CL) and poly(ethylene glycol) (PEG). nih.gov These copolymers can form thermosensitive hydrogels that are liquid at room temperature and form a stable gel at body temperature, making them promising for injectable drug delivery systems. nih.gov The use of Zr(acac)₄ in these syntheses is a significant improvement in terms of biosafety compared to traditional tin-based catalysts. nih.gov

Beyond ring-opening polymerization, Zirconium(IV) acetylacetonate functions as a Lewis acid catalyst in other significant organic transformations. A notable example is its application in polyurethane (PU) synthesis and reprocessing. acs.org As an alternative to toxic organotin catalysts, Zr(acac)₄ effectively catalyzes carbamate (B1207046) formation and exchange reactions, which are crucial for both manufacturing and recycling polyurethane thermosets. acs.org

Research indicates that Zr(acac)₄ undergoes a thermal activation process within the polyurethane network, transforming it into a more active catalyst for carbamate exchange. acs.org This activation involves the irreversible loss of acetylacetonate ligands through exchange with alkoxide or carbamate groups from the polymer, which reduces the activation energy for both urethane (B1682113) formation and its reversion during reprocessing. acs.org This catalytic activity provides a pathway for more efficient and environmentally friendly polyurethane recycling.

Role as a Lewis Acid Catalyst in Organic Transformations

Aldol and Michael Additions

Zirconium(IV) acetylacetonate and related zirconium compounds function as effective Lewis acid catalysts in Michael addition reactions. The Michael reaction, a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a fundamental method for forming carbon-carbon bonds. wikipedia.org The catalytic role of the zirconium center is crucial in activating the Michael acceptor.

The proposed mechanism for a Michael addition catalyzed by a metal-salt Lewis acid, such as a zirconium complex, involves the coordination of the zirconium ion to the carbonyl oxygen of the Michael acceptor. This coordination polarizes the α,β-unsaturated system, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the Michael donor. lu.se While research has explored the viability of transition metal salts of zirconium for these reactions, challenges such as catalyst solidification and the formation of side products have been noted. lu.se

In a related context, the amino groups on zirconium-based metal-organic frameworks (MOFs) have been shown to undergo catalyst-free aza-Michael additions with various activated alkenes. This post-synthetic modification highlights the reactivity of systems containing zirconium, where the framework itself facilitates the reaction. rsc.org

Esterification and Transesterification Reactions

Zirconium(IV) acetylacetonate is an effective catalyst for esterification and transesterification reactions, which are vital in the synthesis of polyesters and other commercially important esters. google.com It is particularly noted for its role as an initiator in the ring-opening polymerization of cyclic esters and carbonates, leading to the formation of biodegradable polymers. sigmaaldrich.comresearchgate.net For instance, it catalyzes the synthesis of polylactide terpolymers and can initiate the polymerization of carboxylic-acid-functionalized cyclic carbonates to produce polyacids in a single step. sigmaaldrich.comresearchgate.net

Research has shown that the catalytic activity of Zr(acac)₄ can be significantly enhanced through thermal activation, particularly in processes like polyurethane synthesis. nsf.gov At elevated temperatures, the Zr(acac)₄ complex undergoes partial decomposition, losing one or more of its acetylacetonate ligands. This process generates a more active catalytic species. nsf.gov

Table 1: Thermal Activation of Zirconium(IV) Acetylacetonate This table summarizes the effect of temperature on the structure of the catalyst.

| Temperature | Ligand Loss | Resulting Species | Catalytic Activity |

| 140°C | One acetylacetonate ligand | Thermally activated Zr species | Increased |

| 180°C | Two acetylacetonate ligands | More coordinatively unsaturated Zr species | Further enhanced |

Data sourced from studies on polyurethane reprocessing. nsf.gov

This activation mechanism, involving the loss of volatile acetylacetonate ligands, is critical for creating highly active zirconium catalysts that can serve as alternatives to more toxic organotin compounds traditionally used in these reactions. nsf.gov

Zirconium(IV) Acetylacetonate in Redox Catalysis

Catalytic Activity in Oxidative Degradation Reactions

Hybrid materials derived from Zirconium(IV) acetylacetonate exhibit remarkable catalytic activity in oxidative degradation reactions. A notable example is the hybrid sol-gel zirconia-acetylacetonate amorphous material (HSGZ), which can catalyze these reactions effectively at room temperature without the need for photo-activation or thermal pre-treatment. nih.gov This unique capability stems from its ability to generate highly reactive oxygen species upon exposure to air. nih.gov

Generation and Stabilization of Reactive Oxygen Species at Hybrid Interfaces

The generation of Reactive Oxygen Species (ROS) is a key feature of hybrid materials containing zirconium and acetylacetonate. mdpi.comnih.gov These materials can produce free radicals, such as the superoxide (B77818) anion (O₂•⁻), without external light activation. mdpi.comnih.gov

The mechanism involves a synergistic effect between the zirconium oxide framework and the acetylacetonate (acac) ligand. The key factors are:

Oxygen Vacancies: The presence of oxygen vacancies on the surface of the zirconia material is crucial. These defects leave electrons and reduced, coordinatively unsaturated zirconium centers on the surface. mdpi.com

Role of the Acetylacetonate Ligand: The organic acac ligand plays a pivotal role. It lowers the energy required for the formation of oxygen vacancies, which in turn promotes the adsorption of molecular oxygen and its subsequent reduction to the superoxide radical anion. nih.govmdpi.com This process is facilitated by a ligand-to-metal charge transfer process. mdpi.com

The result is the generation and stabilization of ROS at the hybrid material's interface with the air, a property that has been explored for various applications, including environmental remediation and biomedicine. nih.govmdpi.com

Table 2: Mechanism of ROS Generation at Zirconia-Acetylacetonate Interfaces

| Component | Role | Mechanism |

| Zirconium Oxide (ZrO₂) | Semiconductor Framework | Provides surface with oxygen vacancies, which are key defect sites. mdpi.com |

| Acetylacetonate (acac) Ligand | Promoter/Stabilizer | Lowers the energy for creating oxygen vacancies; facilitates charge transfer. nih.govmdpi.com |

| Molecular Oxygen (O₂) | Reactant | Adsorbs onto vacancy sites and is reduced to superoxide (O₂•⁻). mdpi.com |

This process occurs spontaneously at room temperature without light irradiation. nih.govmdpi.comnih.gov

Zirconium Iv Acetylacetonate As a Precursor for Advanced Materials Fabrication

Sol-Gel Processing for Zirconia-Based Nanomaterials and Thin Films

The sol-gel process is a versatile and widely used method for synthesizing zirconia nanomaterials with controlled particle size, shape, and crystallinity. researchgate.net This technique involves the hydrolysis and condensation of a metal precursor, such as zirconium(IV) acetylacetonate (B107027), to form a colloidal suspension (sol) that subsequently gels and can be processed into powders, fibers, or coatings.

Hydrolysis and Polycondensation Mechanisms in Sol-Gel Synthesis

The sol-gel synthesis of zirconia from zirconium(IV) acetylacetonate begins with the hydrolysis of the precursor in the presence of a hydrolyzing agent, such as an ammoniacal solution in ethanol (B145695). nih.govrsc.org This step involves the replacement of the acetylacetonate (acac) ligands with hydroxyl (OH) groups. Subsequent polycondensation reactions, involving either water or alcohol elimination, lead to the formation of Zr-O-Zr bridges, creating a three-dimensional oxide network. nih.gov

Theoretical studies using Density Functional Theory (DFT) have provided insights into the probable structures formed during the initial stages of the sol-gel process. These models predict the formation of dimeric, double hydroxo-bridged complexes and monooxo-bridged complexes as key building units of the resulting Zr(IV)-acac gel. nih.gov In these structures, the acetylacetonate ligands are typically coordinated to a single zirconium atom. nih.gov

Controlled Formation of Zirconia Polymorphs (Monoclinic, Tetragonal)

Zirconia exists in three main crystalline phases at different temperatures: monoclinic, tetragonal, and cubic. rsc.org The sol-gel method, utilizing zirconium(IV) acetylacetonate, offers a pathway to selectively synthesize these polymorphs by carefully controlling reaction parameters.

Calcination temperature plays a crucial role in determining the final crystalline phase. For instance, calcination of a zirconia xerogel, obtained from a zirconium(IV) acetylacetonate precursor, at temperatures between 350–500 °C can yield the tetragonal phase. nih.gov Increasing the calcination temperature to 650 °C can result in a mixture of tetragonal and monoclinic phases. nih.gov Further studies have shown that the transformation from the metastable tetragonal phase to the stable monoclinic phase upon heating is related to a critical crystallite size. acs.org

The choice of chelating and polymerization agents also influences the resulting zirconia phase. In a polymeric sol-gel method using zirconium acetylacetonate, varying the molar ratio of ethylene (B1197577) glycol to citric acid allowed for a phase transition from cubic to monoclinic. nih.gov

| Precursor System | Synthesis Method | Calcination Temperature (°C) | Resulting Zirconia Phase(s) |

| Zirconium(IV) acetylacetonate, Ethanol, Ammoniacal solution, Sucrose | Sol-Gel | 350-500 | Tetragonal nih.gov |

| Zirconium(IV) acetylacetonate, Ethanol, Ammoniacal solution, Sucrose | Sol-Gel | 650 | Tetragonal and Monoclinic nih.gov |

| Hydrous zirconium acetylacetonate | Solvothermal | 300-800 | Tetragonal and/or Monoclinic chalcogen.roresearchgate.net |

| Zirconium acetylacetonate, Citric Acid, Ethylene Glycol | Polymeric Sol-Gel | Not specified | Cubic to Monoclinic (with increasing ethylene glycol to citric acid ratio) nih.gov |

Influence of Polymer Stabilizing Agents on Nanocrystal Morphology

The morphology and size of zirconia nanocrystals can be effectively controlled through the use of polymer stabilizing agents during sol-gel synthesis. These polymers can influence the nucleation and growth of the nanocrystals, preventing agglomeration and leading to homogenous gels. chalcogen.ro

For example, hydrophilic polymers such as poly(ethyleneimine) (PEI) and poly(diallyldimethylammonium chloride) (PDDAC) have been successfully employed as stabilizers in the solvothermal synthesis of hydrous zirconium acetylacetonate complexes. chalcogen.roresearchgate.net The addition of these polymers had a significant impact on both the size and the crystalline phase of the resulting zirconia nanoparticles, which ranged from 5 to 20 nm in diameter. chalcogen.roresearchgate.net

The morphology of the zirconia nanomaterials can also be tailored. While spherical particles are commonly reported, the use of zirconium acetylacetonate in a sol-gel method has led to the formation of unique shapes like nanosheets. nih.govrsc.org

Vapor Phase Deposition Techniques

Vapor phase deposition techniques are crucial for fabricating high-quality, uniform thin films of zirconium-containing materials. Zirconium(IV) acetylacetonate is a valuable precursor for these methods due to its volatility and thermal stability. nih.gov

Chemical Vapor Deposition (CVD) of Zirconium-Containing Thin Films

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Zirconium(IV) acetylacetonate has been utilized in various CVD techniques, including aerosol-assisted CVD (AACVD) and plasma-enhanced CVD (PECVD), to deposit zirconium oxide thin films.

In AACVD, an aerosol of the precursor solution is generated and transported to a heated substrate. Nanostructured zirconia/α-Fe₂O₃ thin films have been deposited using this method with a precursor solution of iron(III) chloride and zirconium acetylacetonate in methanol (B129727). rsc.org The resulting films showed the presence of the monoclinic phase of ZrO₂. rsc.org

Atmospheric pressure plasma-enhanced CVD (AP-PECVD) has also been employed to deposit zirconia films from Zr(acac)₄. illinois.edu In one study, consistent results were achieved at a plasma power of 600 W with air and nitrogen as carrier gases, resulting in a substrate temperature of approximately 260 °C. illinois.edu This process produced uniform, defect-free coatings of about 100-115 nm in thickness. illinois.edu

| CVD Technique | Precursor(s) | Substrate Temperature (°C) | Film Composition/Phase | Film Thickness (nm) |

| AACVD | Iron(III) chloride, Zirconium acetylacetonate | Not specified | Zirconia/α-Fe₂O₃ (monoclinic ZrO₂) rsc.org | Not specified |

| AP-PECVD | Zirconium(IV) acetylacetonate | ~260 | Zirconia (with some carbon) illinois.edu | ~100-115 illinois.edu |

| Mist-CVD | Hafnium acetylacetonate, Zirconium acetylacetonate | Not specified | Hf₀.₅₅Zr₀.₄₅O₂ aip.org | Not specified |

Atomic Layer Deposition (ALD) for Controlled Film Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. ALD offers precise thickness control at the atomic level and produces highly conformal and uniform films, even on complex topographies. osti.gov

While various zirconium precursors have been investigated for ALD, including metal halides and alkylamides, acetylacetonate complexes are also viable candidates. mdpi.comresearchgate.net The choice of precursor is critical as it influences the growth per cycle, crystallinity, and deposition temperature range. osti.gov For instance, thin films of ZrO₂ and HfO₂ have been deposited by ALD using ansa-metallocene zirconium and hafnium precursors with ozone as the oxygen source in a temperature range of 175–350 °C. rsc.org These films exhibited low carbon content and low current leakage densities. rsc.org

The development of new zirconium precursors, including those based on acetylacetonate ligands, is an active area of research to optimize the ALD process for specific applications. The integration of experimental techniques like quartz crystal microbalance (QCM) with theoretical calculations is proving effective in understanding the complex surface reaction mechanisms during ALD. rsc.org

Precursor Volatility and Thermal Decomposition Profiles in CVD/ALD Processes

The effectiveness of Zirconium(IV) acetylacetonate, also known as Zr(acac)₄, as a precursor in CVD and ALD processes is intrinsically linked to its thermal properties. For these techniques, a precursor must be sufficiently volatile to be transported into a reaction chamber in a gaseous state and then decompose on a substrate surface to form a thin film.

Zr(acac)₄ is a solid at room temperature with a melting point of approximately 194-195°C. wikipedia.org It can be sublimed under vacuum at temperatures around 140°C, which allows for its use in low-pressure CVD systems. wikipedia.org However, its thermal stability is a critical factor. Thermogravimetric analysis (TGA) has shown that Zr(acac)₄ begins to lose mass at around 140°C, with a significant decomposition event occurring at approximately 181°C. nsf.govillinois.edu This decomposition involves the loss of its acetylacetonate (acac) ligands. nsf.gov

Heating the precursor to between 180-220°C can result in the loss of a second ligand. nsf.gov While this thermal decomposition is essential for the deposition process, premature or uncontrolled decomposition can be problematic, leading to wasted material and potential cross-linking of byproducts upon cooling. illinois.edu For atmospheric pressure CVD, higher temperatures are often required. For instance, thin films of zirconia (ZrO₂) have been deposited at temperatures of 733 K (460°C) and below. researchgate.net In some specialized CVD techniques, such as mist-CVD, the precursor is dissolved in a solvent like methanol and atomized, with the chemical reaction occurring at temperatures around 400°C on the substrate. aip.org

| Property | Value | Significance in CVD/ALD |

|---|---|---|

| Melting Point | 194–195 °C | Indicates the transition to a liquid phase. wikipedia.org |

| Sublimation Temperature | ~140 °C (in vacuo) | Allows for vapor phase transport at reduced pressures. wikipedia.org |

| Initial Decomposition Temperature | ~140 °C | Marks the onset of ligand loss, crucial for film formation. nsf.gov |

| Significant Decomposition Event | ~181 °C | Temperature of maximum weight loss in TGA, indicating active deposition. illinois.edu |

| Mist-CVD Reaction Temperature | ~400 °C | Substrate temperature for film growth from an atomized solution. aip.org |

Applications in Advanced Electronic and Optical Materials

The ability to use Zirconium(IV) acetylacetonate to create high-purity zirconium oxide (ZrO₂) films has led to its application in a variety of high-technology devices.

Precursor for High-κ Gate Dielectrics in Organic Field-Effect Transistors

Organic field-effect transistors (OFETs) are a cornerstone of modern flexible electronics. A key component in these devices is the gate dielectric, an insulating layer that controls the flow of current through the semiconductor. For low-voltage operation and improved performance, materials with a high dielectric constant (high-κ) are desirable. Zirconium oxide (ZrO₂) is an excellent candidate due to its high dielectric constant and thermal stability. chalcogen.ro

Zirconium(IV) acetylacetonate is used as a precursor to synthesize high-κ ZrO₂ gate dielectrics for low-voltage OFETs. sigmaaldrich.com By using solution-based processes, such as sol-gel methods, Zr(acac)₄ can be used to deposit thin, uniform films of ZrO₂ at relatively low temperatures, which is compatible with the organic semiconductors used in these transistors. The high capacitance of the resulting ZrO₂ layer allows for significant charge accumulation at lower gate voltages, leading to enhanced transistor performance, including higher field-effect mobility and a better on-to-off current ratio.

Integration into Perovskite Solar Cells as Electron Transport Layer Additives

Perovskite solar cells have emerged as a highly efficient photovoltaic technology. The electron transport layer (ETL) is a critical component that extracts and transports photo-generated electrons from the perovskite absorber layer to the electrode. Materials like titanium dioxide (TiO₂) and tin oxide (SnO₂) are commonly used for the ETL. acs.orgresearchgate.net

Research has shown that the performance and stability of these solar cells can be significantly improved by incorporating additives into the ETL. rsc.org Zirconium(IV) acetylacetonate has been successfully used as such an additive. sigmaaldrich.comresearchgate.net When added to a TiO₂-based ETL, Zr(acac)₄ was found to be the most effective among several acetylacetonate-based additives, increasing the average power conversion efficiency (PCE) from 15.0% to 15.8%. rsc.orgresearchgate.net This improvement is attributed to a better interface between the ETL and the perovskite layer, leading to enhanced carrier extraction. rsc.orgresearchgate.net

In another approach, a double-layered ETL was created using Zr(acac)₄ and SnO₂. acs.orgnih.gov This created a compact, smooth, and pinhole-free surface that improved electron extraction, enhanced ion-blocking, and reduced charge accumulation at the interface. acs.orgnih.gov These synergistic effects led to significant improvements in the solar cell's fill factor, power conversion efficiency, and stability. acs.org

| ETL Material | Role of Zr(acac)₄ | Observed Improvement | Reference |

|---|---|---|---|

| TiO₂ | Post-incorporation additive | Average PCE increased from 15.0% to 15.8% | rsc.org, researchgate.net |

| SnO₂ | Forms a double-layered ETL (ZrAcac/SnO₂) | Improved FF, PCE, and stability | acs.org |

Fabrication of Conductive Interlayers for Quantum Dot Light-Emitting Devices

Quantum dot light-emitting diodes (QLEDs) are a promising technology for next-generation displays. In QLEDs, an emissive layer of quantum dots is sandwiched between electron- and hole-transporting layers. nih.govosti.gov A major challenge in QLED performance is preventing exciton (B1674681) quenching—a non-radiative energy loss process—at the interface between the quantum dot layer and the electron-transporting layer. rsc.org

Using an insulating interlayer can suppress this quenching, but it often impedes electron injection. rsc.org Zirconium(IV) acetylacetonate has been demonstrated as a superior material for creating a conductive interlayer in inverted QLEDs. sigmaaldrich.comrsc.org This Zr(acac)₄ interlayer simultaneously suppresses interfacial exciton quenching while providing good electron-transporting properties. rsc.org

Devices fabricated with a Zr(acac)₄ interlayer showed higher optimal quantum efficiency, greater power efficiency, and longer operational lifetimes compared to devices with traditional insulating interlayers. rsc.org The performance of these devices was also less sensitive to the thickness of the interlayer, highlighting a more robust fabrication process. rsc.org These findings underscore the potential of using Zirconium(IV) acetylacetonate to rationally design high-performance interlayers for advanced QLEDs. rsc.orgrsc.org

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

The molecular and electronic structure, as well as the solid-state packing of pentane-2,4-dione;zirconium, commonly known as zirconium acetylacetonate (B107027) or Zr(acac)₄, has been extensively studied using a variety of advanced spectroscopic and analytical techniques. These methods provide detailed insights into ligand coordination, solution-state behavior, and solid-state properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the coordination of the acetylacetonate (acac) ligand to the zirconium center. The chelation of the acac ligand to the Zr(IV) ion is confirmed by shifts in the characteristic vibrational frequencies of the C=O and C=C bonds compared to the free ligand.

In studies of hydrous zirconium(IV) acetylacetonate complexes, FT-IR spectra show bands in the range of 1553-1560 cm⁻¹ and 1335-1339 cm⁻¹, which are assigned to the ν(C=O) and ν(C-C) vibrations of the acetylacetonate ligand, respectively. chalcogen.ro The shift of these bands to lower frequencies compared to free acetylacetone (B45752) indicates a bidentate binding mode of the ligand to the zirconium atom. chalcogen.ro Other research has identified ν(C=O) and ν(C=C) stretching bands for zirconium tetraacetylacetonate at 1591 cm⁻¹ and 1529 cm⁻¹, respectively.

FT-IR spectroscopy has also been employed to monitor the chemical changes in zirconium acetylacetonate during thermal processing. For instance, upon annealing, the intensity of carbon-related bonds decreases while zirconium-oxygen (Zr-O) bonds form, indicating the decomposition of the organic ligands and the formation of zirconium oxide. nih.gov Specifically, an increase in bands corresponding to C-C and C-O single bonds is observed as the annealing temperature rises, which is attributed to the breaking of π bonds and redistribution of electrons. nih.gov

Raman spectroscopy complements FT-IR by providing information on the polarizability of bonds and is particularly useful for identifying different crystalline phases of zirconia (ZrO₂) that form upon calcination of zirconium acetylacetonate. chalcogen.ro For example, the Raman spectra of calcined products can distinguish between monoclinic, tetragonal, and cubic phases of ZrO₂ based on their characteristic active modes. chalcogen.ro

Table 1: Characteristic Vibrational Frequencies for Zirconium Acetylacetonate and Related Species

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

| ν(C=O) | 1553 - 1591 | C=O stretching of coordinated acac | chalcogen.ro |

| ν(C=C) | 1529 | C=C stretching of coordinated acac | |

| ν(C-C) | 1335 - 1339 | C-C stretching of coordinated acac | chalcogen.ro |

| ν(Zr-O) | 649 - 818.5 | Zirconium-Oxygen stretching | orientjchem.org |

| ν(Zr-N) | 457 - 502 | Zirconium-Nitrogen stretching (in porphyrin complexes) | orientjchem.org |

| ν(OH) | ~3400 | O-H stretching of coordinated water | chalcogen.ro |

| δ(HOH) | ~1640 | H-O-H bending of coordinated water | chalcogen.ro |

Electronic or UV-Vis spectroscopy provides insights into the electronic transitions within the zirconium acetylacetonate molecule. The observed absorption bands are typically assigned to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions.

In a study combining experimental and computational methods, the UV-Vis spectra of a Zr(IV)-acac gel showed absorption bands at approximately 315 nm and a shoulder around 288/298 nm. nih.gov These were assigned to partial ligand-to-metal charge transfer and intra-/inter-acetylacetonate ligand transitions, respectively. nih.gov The ability of hybrid zirconia-acetylacetonate materials to generate reactive oxygen species has been linked to partial electron transfer processes between the acac ligand and the zirconium center. mdpi.com

The UV-Vis absorption spectra of zirconium acetylacetonate complexes can be influenced by the coordination environment and the presence of other ligands. For example, in porphyrin complexes containing zirconium acetylacetonate, characteristic Soret and Q bands are observed, with their positions being sensitive to the substituents on the porphyrin ring. orientjchem.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of zirconium acetylacetonate in solution. Due to the high coordination number (eight), zirconium acetylacetonate can exist as different stereoisomers. However, these complexes are often stereochemically non-rigid in solution, meaning that the ligands can rapidly interchange their positions on the NMR timescale.

¹H NMR spectroscopy of zirconium(IV) acetylacetonate typically shows a single signal for the methyl protons of the acetylacetonate ligands, which indicates that the ligands are equivalent on the NMR timescale due to rapid intramolecular rearrangement processes. wikipedia.org This stereochemical non-rigidity is a common feature for high-coordination number complexes. wikipedia.org

¹³C NMR spectroscopy has been used to study the activation of zirconium acetylacetonate as a catalyst. For example, in the context of polyurethane synthesis, ¹³C NMR was used to monitor the exchange of carbamate (B1207046) bonds, demonstrating that the catalytic activity of Zr(acac)₄ increases after being heated in the presence of polymers. nsf.gov

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of zirconium(IV) acetylacetonate reveals an eight-coordinate zirconium center. acs.org

The coordination geometry around the zirconium atom is described as a square antiprism. wikipedia.org The molecule possesses D₂ symmetry, making it chiral. wikipedia.org The Zr-O bond lengths are all nearly equivalent, with a reported length of approximately 2.19 Å. wikipedia.org

XRD is also instrumental in studying the polymorphism of materials derived from zirconium acetylacetonate. For instance, when used as a precursor for zirconia (ZrO₂), XRD patterns show the evolution of the crystalline structure with increasing calcination temperature. Amorphous material transforms into tetragonal zirconia (t-ZrO₂) at around 500 °C, which can then transform into the monoclinic phase (m-ZrO₂) at higher temperatures. mdpi.com

Table 2: Selected Crystallographic Data for Zirconium(IV) Acetylacetonate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.org |

| Space Group | C2/c | acs.org |

| Coordination Geometry | Square Antiprism | wikipedia.org |

| Molecular Symmetry | D₂ | wikipedia.org |

| Zr-O Bond Length | ~2.19 Å | wikipedia.org |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While zirconium(IV) is a d⁰ ion and therefore EPR silent, EPR spectroscopy is valuable for studying radical species that can be generated by zirconium acetylacetonate complexes.

Hybrid sol-gel zirconia-acetylacetonate materials have been shown to generate highly reactive oxygen radical species (ROS) upon exposure to air. acs.org EPR spectroscopy, in combination with computational studies, has been instrumental in identifying these species, such as superoxide (B77818) radicals, and understanding the role of the acetylacetonate ligand in their generation and stabilization. acs.org The interaction of molecular oxygen with the hybrid material, facilitated by the acac ligand, leads to the formation of these radical species. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.

XPS analysis of zirconium acetylacetonate films reveals the presence of zirconium, oxygen, and carbon. nih.gov The technique is particularly useful for studying the changes in chemical composition upon thermal treatment. Annealing of zirconium acetylacetonate in air leads to a decrease in the carbon signal and an increase in the oxygen and zirconium signals, which is consistent with the decomposition of the acetylacetonate ligands and the formation of zirconium oxide. nih.gov

High-resolution XPS spectra of the O 1s and Zr 3d regions can be used to identify the formation of Zr-O bonds. The O 1s peak can be deconvoluted to distinguish between different oxygen environments, such as Zr-O, C=O, and C-O. nih.gov Similarly, the Zr 3d spectrum provides information about the oxidation state and chemical environment of the zirconium atoms. scispace.com

Quantum Chemical and Computational Modeling of this compound

Computational chemistry has emerged as an indispensable tool for providing molecular-level insights into the structure, reactivity, and spectroscopic properties of zirconium complexes with pentane-2,4-dione (acetylacetone, acac). Theoretical methods, ranging from Density Functional Theory (DFT) to classical Molecular Dynamics (MD), complement experimental findings, offering a detailed understanding that is often inaccessible through empirical observation alone.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure and energetics of zirconium acetylacetonate complexes. It provides valuable information on reaction mechanisms, catalyst activation, and thermodynamic stability.

Recent studies on the use of zirconium(IV) acetylacetonate, Zr(acac)₄, as a catalyst for polyurethane synthesis have employed DFT to understand its activation process. nsf.govacs.org These calculations revealed that the precatalyst, Zr(acac)₄, becomes a more effective catalyst upon thermal activation. acs.orgnorthwestern.edu The activation involves the irreversible replacement of one or more acetylacetonate (acac) ligands with alkoxide or carbamate groups from the polymer network. nsf.govacs.org DFT calculations of the Gibbs free energy (ΔG) for these ligand exchange reactions quantify the energetics of this activation. For instance, the exchange of an acac ligand with an alcohol was found to have a free energy change of +31 kJ/mol, while exchange with a carbamate was significantly more endothermic at +120 kJ/mol, suggesting the former is a more likely resting state after activation. nsf.gov This theoretical insight explains the experimental observation that Zr(acac)₄'s catalytic activity is enhanced after being heated in the presence of a polyurethane. nsf.gov

| Reactant | Product | Gibbs Free Energy Change (ΔG) | Reference |

|---|---|---|---|

| Zr(acac)₄ + Alcohol | Zr(acac)₃(OR) + acacH | +31 kJ/mol | nsf.gov |

| Zr(acac)₄ + Carbamate | Zr(acac)₃(carbamate) + acacH | +120 kJ/mol | nsf.gov |

DFT has also been instrumental in elucidating the structure of materials derived from zirconium acetylacetonate precursors. In the study of zirconia sol-gel materials, DFT calculations were performed on a series of monomeric and dimeric zirconium complexes containing acetylacetone, hydroxyl, and oxo-bridged ligands. nih.govresearchgate.net By comparing the calculated energies and simulated spectra with experimental data, researchers predicted the most probable building units of the gel. nih.govresearchgate.net The identified stable structures were a dimeric double hydroxo-bridged complex and a monooxo-bridged complex. nih.gov

Furthermore, DFT calculations have been applied to understand the thermochemical stability of complexes formed via reactions with Zr(acac)₄. In the development of chelators for medical imaging applications, the complexation energies (both enthalpy, ΔH, and Gibbs free energy, ΔG) for the reaction of Zr(OH)₄ with various hydroxypyridinone ligands were calculated to rationalize the observed stability of the resulting complexes. nih.gov

Molecular Dynamics Simulations of Complex-Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering critical insights into the influence of solvent and thermal fluctuations on complex structure and stability. chemrxiv.org While DFT is excellent for calculating properties of static structures, often at 0 K, MD simulations explicitly model the complex's interaction with its solvent environment at realistic temperatures. chemrxiv.org

The importance of MD simulations was highlighted in a study of Zr⁴⁺ chelation in aqueous solutions. chemrxiv.org It was found that a DFT-optimized structure of a zirconium-chelator complex, which appeared stable in vacuum calculations, was not stable in MD simulations that included explicit water molecules and thermal effects. chemrxiv.org The simulations showed that thermal disorder can lead to more open structures, exposing the zirconium ion to the solvent. chemrxiv.org This demonstrates that a combination of DFT and MD is crucial for a complete understanding, as the solvent environment can significantly alter the coordination and stability of the complex.

In other work, molecular mechanics and molecular dynamics have been used to determine the most probable geometries of new aryloxide derivatives of monochlorotris(acetylacetonato)zirconium(IV). researchtrend.net This approach involved repeated cycles of energy minimization and heating (up to 1000 K) to ensure the system reached a true energy minimum, accounting for the flexibility of the complex. researchtrend.net MD simulations have also been used to investigate the diffusion coefficients of zirconium(IV) acetylacetonate in various solvents, such as liquid ethanol (B145695) and supercritical carbon dioxide, which is fundamental for understanding its transport properties in solution-based processes. researchgate.net

Computational Prediction of Spectroscopic Features and Their Correlation with Experimental Data

A significant application of quantum chemical modeling is the prediction of spectroscopic properties (e.g., UV-Vis, IR, NMR), which can be directly compared with experimental spectra to confirm molecular structures. nih.govrsc.org

DFT and time-dependent DFT (TD-DFT) are particularly effective for this purpose. rsc.org A study on acetylacetone-modified zirconia sol-gel materials provides a clear example of this synergy. nih.govresearchgate.net The researchers calculated the IR and UV-Vis spectra for several proposed monomeric and dimeric zirconium-acetylacetonate structures. nih.govresearchgate.net By comparing these computationally predicted spectra with the experimental IR and UV-Vis spectra of the actual gel, they were able to identify the most likely structural units present. nih.govresearchgate.net The calculations allowed for the confident assignment of observed experimental bands; for instance, UV-Vis bands around 288-298 nm were assigned to intra-ligand transitions within the acetylacetonate, while a band at 315 nm was attributed to a partial ligand-to-metal charge transfer transition. nih.govresearchgate.net

| Experimental Band (nm) | Calculated Origin | Assignment | Reference |

|---|---|---|---|

| 288 / 298 | DFT/RI-ADC(2) | Intra-/inter-AcAc ligand transitions | nih.govresearchgate.net |

| 315 | DFT/RI-ADC(2) | Partial ligand-metal charge transfer | nih.govresearchgate.net |

Similarly, in the synthesis of zirconium(IV) porphyrins using Zr(acac)₄ as a precursor, IR spectroscopy was used to confirm the incorporation of acetylacetonate and other axial ligands. orientjchem.org The appearance of Zr-N and Zr-O vibrational frequencies in the experimental spectra, supported by computational expectations, confirmed the successful synthesis and coordination structure of the final products. orientjchem.org Quantum chemical calculations are also essential for interpreting the complex decomposition pathways of Zr(acac)₄, where methods like Franck-Condon simulations help assign the identities of transient species observed in mass spectrometry. researchgate.net

Elucidating Active Site Structures and Reaction Mechanisms Through Theoretical Approaches

Theoretical methods are pivotal in identifying the structure of catalytically active sites and elucidating complex reaction mechanisms, which can be difficult to determine experimentally. nih.govacs.org

In the zirconium-catalyzed direct amidation reaction, the exact nature of the active catalytic species was initially elusive. nih.govacs.org DFT calculations were employed to investigate the reaction mechanism, initially proposing that a dinuclear zirconium species could catalyze the reaction with feasible energy barriers. acs.org A subsequent, more in-depth computational study, combining DFT and MD, suggested that zirconium oxo clusters, which form rapidly from common zirconium salts under reaction conditions, are the likely active species. nih.gov This theoretical work fundamentally shifted the understanding of the catalyst's nature, moving from a simple mononuclear or dinuclear complex to a more complex cluster structure. nih.gov

The study of catalysis within Zirconium-based Metal-Organic Frameworks (Zr-MOFs) also relies heavily on computational modeling. osti.govacs.org The nodes of these frameworks, often Zr₆O₈ clusters, serve as the active sites. acs.org DFT calculations help to understand how the ligands on these nodes—which can be hydroxyl groups, water, or remnants from synthesis—influence catalytic activity. acs.org Theoretical studies have shown how the removal of certain ligands via thermal treatment can expose Lewis acid sites on the zirconium nodes, enhancing catalytic performance. osti.gov Furthermore, computational models have successfully predicted the selective hydrolysis of nerve agents at the Zr-node active site, a prediction later confirmed by experiment. osti.gov These examples underscore the predictive power of theoretical approaches in designing and understanding advanced catalytic materials based on zirconium. osti.govacs.org

Interaction Mechanisms with Complex Chemical Systems

Behavior and Role in Polymer Additive Systems

Zirconium acetylacetonate (B107027), also known as Pentane-2,4-dione;zirconium, is a versatile organometallic compound that plays a significant role in various polymer additive systems. Its unique chemical structure allows it to function as a crosslinking agent and a heat stabilizer, enhancing the properties and durability of a wide range of polymers.

As a Resin Crosslinking Agent: Reaction Mechanisms

Zirconium acetylacetonate is an effective crosslinking agent for resins containing functional groups such as hydroxyl, carboxyl, amide, amino, and urethane (B1682113). google.com The crosslinking process enhances the physical properties of the resulting polymer, including its heat resistance, solvent resistance, and adhesion to substrates. google.combloomtechz.com

The mechanism of crosslinking involves the reaction of the zirconium acetylacetonate with the functional groups on the polymer chains. researchgate.net For example, in epoxy resin coatings, the zirconium acetylacetonate can react with the epoxy groups, forming cross-linked structures between the epoxy resin molecular chains. bloomtechz.com This reaction leads to a three-dimensional network structure, which improves the hardness, chemical resistance, adhesion, and flexibility of the coating. bloomtechz.com The crosslinking process can be initiated by heat or through a reaction with water. researchgate.net

The use of zirconium acetylacetonate as a crosslinking agent can also accelerate the curing reaction of resins, which shortens the curing time and improves production efficiency. bloomtechz.com In acrylic pressure-sensitive adhesives (PSAs), for instance, the addition of zirconium acetylacetonate leads to a crosslinking reaction with the carboxylic groups of the polymer chain. researchgate.net

As a Heat Stabilizer for Halogenated Polymers: Stabilization Mechanisms

Zirconium acetylacetonate is widely used as a heat stabilizer for halogenated polymers, particularly for polyvinyl chloride (PVC). bloomtechz.comhzoceanchem.comepomaterial.commade-in-china.comalibaba.com During processing and use, PVC can undergo thermal decomposition, leading to discoloration and degradation of its physical properties. Zirconium acetylacetonate helps to prevent this degradation, significantly improving the thermal stability and service life of PVC products. bloomtechz.com

The stabilization mechanism involves the ability of zirconium acetylacetonate to coordinate with and neutralize the acidic byproducts of PVC degradation, such as hydrogen chloride (HCl). This prevents the autocatalytic degradation of the polymer chain. The acetylacetonate ligands can be exchanged with other ligands, allowing the zirconium center to interact with the polymer and interrupt the degradation process.